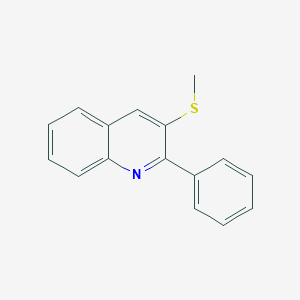

3-(Methylsulfanyl)-2-phenylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Methylsulfanyl)-2-phenylquinoline (MSQ) is a chemical compound that belongs to the quinoline family. It is a heterocyclic aromatic compound that contains a sulfur atom and a phenyl group attached to a quinoline ring. MSQ has been studied extensively for its potential applications in scientific research.

科学的研究の応用

Photosensitized Oxidation and C-S Bond Cleavage

The study of photosensitized oxidation of alkyl phenyl sulfoxides reveals insights into the C-S bond cleavage in radical cations. This process is crucial for understanding the reactivity and stability of sulfur-containing compounds, potentially influencing the design of photochemical reactions involving 3-(Methylsulfanyl)-2-phenylquinoline derivatives (Baciocchi et al., 2008).

Cascade Synthesis of Arylsulfonylquinolines

The tert-Butyl Hydroperoxide Mediated Cascade Synthesis presents a novel method for synthesizing 3-arylsulfonylquinoline derivatives, crucial for pharmaceutical drug development. This method provides a straightforward route to forming C-S bonds and quinoline rings, which could be applicable for compounds like 3-(Methylsulfanyl)-2-phenylquinoline (Zhang et al., 2016).

Synthesis of Quinolin-2-ones

The PhI(OCOCF3)2-mediated synthesis offers a general approach for assembling a variety of 3-arylquinolin-2-one compounds, featuring metal-free oxidative C-C bond formation. This method could be adapted for synthesizing related 3-(Methylsulfanyl)-2-phenylquinoline compounds, expanding the toolkit for organic synthesis and drug discovery (Liu et al., 2013).

Antitumor Agents Development

Research into 2-phenylquinolin-4-ones has led to the identification of potent antitumor agents. This research provides a foundation for exploring 3-(Methylsulfanyl)-2-phenylquinoline derivatives as potential anticancer drugs, highlighting the significance of quinoline derivatives in medicinal chemistry (Chou et al., 2010).

Halosulfonylation of Enynes

The cascade halosulfonylation of 1,7-enynes for synthesizing 3,4-dihydroquinolin-2(1H)-ones demonstrates a method for efficiently building molecular complexity. This technique could be relevant for functionalizing 3-(Methylsulfanyl)-2-phenylquinoline, contributing to the synthesis of complex quinoline derivatives (Zhu et al., 2016).

特性

IUPAC Name |

3-methylsulfanyl-2-phenylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NS/c1-18-15-11-13-9-5-6-10-14(13)17-16(15)12-7-3-2-4-8-12/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCBUTBTEKLFHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfanyl)-2-phenylquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2843183.png)

![2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2843184.png)

![4-chlorophenyl 1-[1-(phenylsulfonyl)-1H-pyrazol-5-yl]ethyl ether](/img/structure/B2843188.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2843189.png)

![(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2843191.png)

![1-(2,4-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2843192.png)

![N-[(1S)-1-Cyano-2-methylpropyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2843193.png)

![N-(4-bromo-2-fluorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2843200.png)